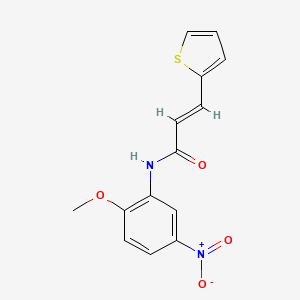

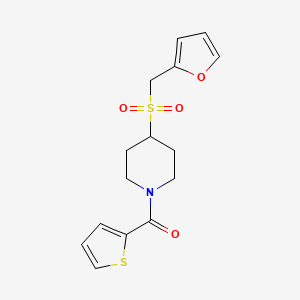

![molecular formula C25H18O7 B2411942 (Z)-2-((2-(benzo[d][1,3]dioxol-5-ylméthylène)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acétate de benzyle CAS No. 929505-79-3](/img/structure/B2411942.png)

(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylméthylène)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acétate de benzyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C25H18O7 and its molecular weight is 430.412. The purity is usually 95%.

BenchChem offers high-quality (Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications en optique non linéaire

Ce composé a été étudié pour son potentiel dans les applications d'optique non linéaire (ONL) . Les matériaux ONL ont suscité un intérêt considérable en raison de leurs larges applications dans l'électronique moléculaire, la photonique, l'informatique optique et les communications optiques . Les propriétés ONL prometteuses du composé en font un candidat potentiel pour une utilisation dans les dispositifs optiques, notamment le traitement d'images dynamique, la conversion de fréquence, l'informatique optique, les oscillations optiques paramétriques, la modulation électro-optique et la commutation optique .

Chimiosenseurs

Le composé pourrait potentiellement être utilisé dans le développement de chimiosenseurs . Les chimiosenseurs sont des dispositifs qui transforment les informations chimiques, allant de la concentration d'un composant spécifique de l'échantillon à l'analyse de la composition totale, en un signal analytiquement utile.

Technologie optoélectronique

Les propriétés du composé pourraient être exploitées pour une utilisation dans la technologie optoélectronique . L'optoélectronique est l'étude et l'application de dispositifs et de systèmes électroniques qui émettent, détectent et contrôlent la lumière, généralement considérée comme un sous-domaine de la photonique.

Photocatalyseurs

Le composé pourrait potentiellement être utilisé comme photocatalyseur . Les photocatalyseurs sont des substances capables d'absorber la lumière et de médiatiser les réactions photochimiques - une propriété qui pourrait être exploitée pour diverses applications scientifiques et industrielles.

Détection du plomb cancérigène

Le composé a été utilisé pour la détection significative de l'ion métal lourd cancérigène, le plomb (Pb2+), via une approche électrochimique fiable . Un capteur Pb2+ sensible et sélectif a été développé via le dépôt d'une fine couche du composé sur un GCE avec la matrice polymère conductrice Nafion (NF) .

Évaluation antitumorale

Certains dérivés du composé ont montré des propriétés d'inhibition de la croissance puissantes avec des valeurs IC50 généralement inférieures à 5 μM contre trois lignées cellulaires cancéreuses humaines .

Activité anticonvulsivante

Une série de dérivés N-substitués du composé a été conçue, synthétisée et testée pour son activité anticonvulsivante contre le choc électroshock maximal (MES) et la pentylènetétrazole sous-cutanée (scPTZ) .

Mécanisme D'action

Target of Action

Similar compounds have been studied for their anticonvulsant activity , suggesting potential targets within the central nervous system.

Mode of Action

It’s worth noting that similar compounds have shown to exhibit anticonvulsant activity

Biochemical Pathways

Given the potential anticonvulsant activity of similar compounds , it’s plausible that this compound may influence pathways related to neuronal signaling and excitability.

Result of Action

Based on the potential anticonvulsant activity of similar compounds , it’s possible that this compound may help to reduce neuronal excitability and prevent seizure activity.

Propriétés

IUPAC Name |

benzyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O7/c26-24(29-13-16-4-2-1-3-5-16)14-28-18-7-8-19-21(12-18)32-23(25(19)27)11-17-6-9-20-22(10-17)31-15-30-20/h1-12H,13-15H2/b23-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVSTYSJIJMEDO-KSEXSDGBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

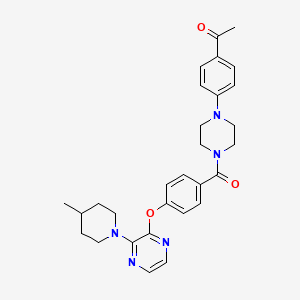

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2411865.png)

![Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B2411866.png)

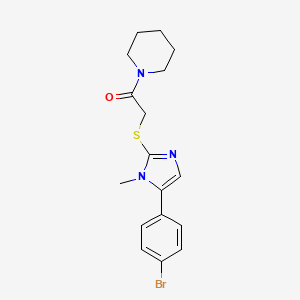

![Octahydro-pyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2411869.png)

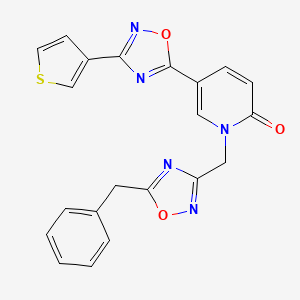

![(2E)-2-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-phenylacrylamide](/img/structure/B2411871.png)

![(1R,2R)-2-Amino-4-[(4-chloropyrazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride](/img/structure/B2411877.png)

![N'-(furan-2-ylmethyl)-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2411878.png)